![molecular formula C12H23NO3 B6175986 tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate CAS No. 1403864-96-9](/img/no-structure.png)

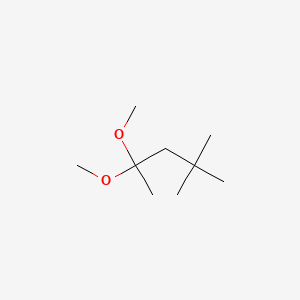

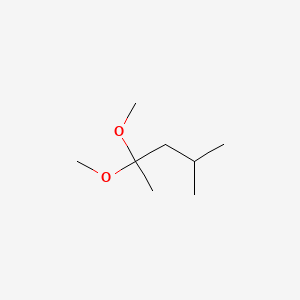

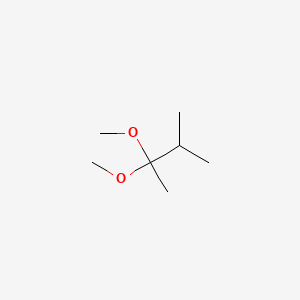

tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate” is a chemical compound with the CAS Number: 1403864-94-7 . It has a molecular weight of 229.32 . It is in powder form .

Molecular Structure Analysis

The InChI Code for this compound is1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.32 . It is in powder form and is stored at a temperature of 4°C .Safety and Hazards

将来の方向性

The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern and is often used in chemical transformations . It has relevance in nature and its implication in biosynthetic and biodegradation pathways, and it could possibly be applied in biocatalytic processes . This suggests that “tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate” and similar compounds could have potential applications in future chemical and biological research.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate involves the protection of the hydroxyl group on the cyclohexane ring, followed by the reaction of the protected alcohol with tert-butyl chloroformate to form the carbamate. The protecting group is then removed to yield the final product.", "Starting Materials": [ "1S,3R,4R-3-hydroxy-4-methylcyclohexan-1-ol", "tert-butyl chloroformate", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Protect the hydroxyl group on the cyclohexane ring using a suitable protecting group (e.g. TBDMS or TMS).", "React the protected alcohol with tert-butyl chloroformate in the presence of a base (e.g. triethylamine) and a solvent (e.g. dichloromethane) to form the carbamate.", "Remove the protecting group using a suitable deprotection reagent (e.g. TBAF or HCl) to yield the final product, tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate." ] } | |

CAS番号 |

1403864-96-9 |

製品名 |

tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate |

分子式 |

C12H23NO3 |

分子量 |

229.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。